2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a sulfonamide group, and a fused pyrrolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrrolo[2,3-c]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonamide Formation: The final step involves the reaction of the brominated pyrrolo[2,3-c]pyridine with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can be subjected to oxidation or reduction reactions to modify its electronic properties and biological activity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide are typical.
Major Products
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Coupling Products: Biaryl or vinyl-aryl compounds with extended conjugation.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
The compound’s structural features make it a candidate for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathways. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions is of significant interest.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for the development of new therapeutic agents
Mechanism of Action
The mechanism by which 2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific biological target. Generally, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access, thereby inhibiting enzymatic activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.
Disrupting Protein-Protein Interactions: Binding to protein interfaces and disrupting critical interactions necessary for biological function.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide: can be compared with other sulfonamide derivatives and brominated heterocycles.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are well-known for their antibacterial properties.
Brominated Heterocycles: Compounds such as 2-bromoindole and 2-bromopyridine, which are used in various organic synthesis applications.
Uniqueness
The uniqueness of this compound lies in its combination of a bromine atom, a sulfonamide group, and a fused pyrrolo-pyridine ring system. This structural complexity provides a diverse range of reactivity and potential biological activity, distinguishing it from simpler sulfonamide or brominated compounds.
Properties
IUPAC Name |
2-bromo-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3S/c1-19-9-6-12-7-10-20(16(21)15(12)19)11-8-18-24(22,23)14-5-3-2-4-13(14)17/h2-7,9-10,18H,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYOOJYBUFDCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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